molecular formula C16H15N3O3S B2621597 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile CAS No. 1795424-04-2

3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile

Cat. No.: B2621597
CAS No.: 1795424-04-2
M. Wt: 329.37
InChI Key: MGNXZQJVYMLAQE-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile (CAS 1795424-04-2) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its well-defined molecular architecture incorporates a thiazolidinedione moiety, known to confer binding affinity for various enzymatic targets, linked to a piperidine-carbonylbenzonitrile scaffold that enhances structural diversity for further derivatization . The thiazolidine-2,4-dione core is a privileged structure in pharmacology, with documented scientific interest in a wide spectrum of biological activities . These include antimicrobial effects, with some thiazolidine-dione derivatives demonstrating potent activity against Gram-positive bacterial strains , and antifungal properties, where similar scaffolds are known to disrupt the fungal cell wall . Furthermore, the piperidine and benzonitrile functionalities are common in compounds investigated for neurodegenerative diseases and other therapeutic areas. This combination of features makes the compound a valuable precursor or intermediate for synthesizing novel bioactive molecules. It is particularly useful for researchers exploring new therapeutic agents for metabolic disorders, infectious diseases, and central nervous system conditions. The compound is supplied with a guaranteed purity of 90% or higher. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c17-9-11-2-1-3-12(8-11)15(21)18-6-4-13(5-7-18)19-14(20)10-23-16(19)22/h1-3,8,13H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXZQJVYMLAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the piperidine ring, and finally the attachment of the benzonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are significant for therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with thiazolidine structures often possess notable antimicrobial properties. Studies have shown that derivatives of thiazolidine can effectively combat various bacterial strains and fungi. The presence of the thiazolidine moiety in this compound suggests potential antimicrobial activity due to its ability to disrupt microbial cell walls or interfere with metabolic pathways .

Activity TypeExample StudiesReference
AntibacterialEffective against S. aureus, E. coli
AntifungalEffective against C. albicans

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively documented. These compounds are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism is often linked to their interaction with PPARγ (peroxisome proliferator-activated receptor gamma), although some studies suggest alternative pathways independent of this receptor .

Cancer TypeMechanism of ActionReference
Breast CancerInduces apoptosis
Colon CancerCell cycle arrest

Anti-inflammatory Activity

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which is crucial for treating inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiazolidine derivatives against common pathogens. The results indicated significant antibacterial and antifungal activity compared to standard treatments .
  • Anticancer Properties : Research focused on the synthesis of new thiazolidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
  • Inflammation Modulation : Another study reported that thiazolidine-based compounds could effectively reduce inflammation markers in animal models of arthritis, suggesting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism by which 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring, piperidine ring, and benzonitrile group each contribute to the compound’s overall activity by binding to specific sites on the target molecules, thereby modulating their function.

Comparison with Similar Compounds

Structure & Functional Groups :

  • Thiazolidinone ring: Shares the 2,4-dioxo-1,3-thiazolidine core with the target compound.
  • Benzonitrile group : Present in both compounds.
  • Additional substituents: 5FB includes a methoxyphenoxy linker, trifluoromethyl group, and a chiral (5R) methyl-thiazolidinone side chain .

Key Differences :

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid (CAS 721916-23-0)

Structure & Functional Groups :

  • Thiazolidinone ring: Matches the core of the target compound.
  • Benzoic acid group : Replaces the benzonitrile moiety in the target compound.

Physicochemical Properties :

  • The carboxylic acid group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic benzonitrile group in the target compound. This difference may influence membrane permeability and bioavailability .

4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

Structure & Functional Groups :

  • Benzonitrile group : Common to both compounds.
  • Piperidine rings: Two piperidine rings in a chair conformation, differing from the single piperidine-thiazolidinone structure in the target compound .

Structure & Functional Groups :

  • Benzonitrile derivatives: Share the nitrile group but incorporate phenoxazine-carbazole systems for thermally activated delayed fluorescence (TADF).

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Biological/Material Application Key Interactions/Properties Reference
Target Compound C₁₆H₁₄N₃O₃S Benzonitrile, thiazolidinone, piperidine Potential enzyme modulation/therapy Piperidine-carbonyl linker enhances rigidity
5FB (ERRα ligand) C₂₃H₁₈F₃N₂O₄S Trifluoromethyl, methoxyphenoxy ERRα ligand (PDB 3K6P) Hydrogen bonds with ARG 372
4-[(Thiazolidinone)methyl]benzoic acid C₁₁H₉NO₄S Benzoic acid, thiazolidinone Antidiabetic/anti-inflammatory High hydrophilicity, PPAR-γ agonism
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile C₁₇H₂₂N₃ Benzonitrile, dual piperidine Anticancer intermediate Chair conformation, van der Waals packing
TADF benzonitrile derivatives Varies Phenoxazine-carbazole-benzonitrile OLED materials Thermally activated delayed fluorescence

Research Findings and Implications

  • Solubility vs. Permeability : The benzoic acid derivative’s hydrophilicity contrasts with the benzonitrile group’s lipophilicity, suggesting divergent pharmacokinetic profiles .
  • Therapeutic Potential: While 5FB targets ERRα, the target compound’s lack of bulky substituents may allow broader enzyme interactions, warranting further pharmacological screening.

Biological Activity

3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a piperidine ring, a thiazolidine moiety, and a benzonitrile group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S, and it possesses a molecular weight of approximately 348.43 g/mol. The structural components include:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Thiazolidine ring : A five-membered ring containing sulfur and nitrogen atoms.
  • Benzonitrile group : A benzene ring with a cyano group.

Biological Activity Overview

The biological activity of 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile has been explored in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds with thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have shown effectiveness against various bacterial strains and fungi. The presence of the thiazolidine moiety in this compound suggests potential antimicrobial activity due to its ability to disrupt microbial cell walls or interfere with metabolic pathways.

Anticancer Activity

Several studies have reported that thiazolidine derivatives possess anticancer properties. For example, compounds similar to 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile have demonstrated cytotoxic effects against cancer cell lines such as A431 and Jurkat cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of specific cancer-related proteins.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the cytotoxic effects of various thiazolidine derivatives on cancer cell lines. The results indicated that specific substitutions on the thiazolidine ring significantly enhanced anticancer activity. The tested compounds showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Properties

In another investigation, thiazolidine derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to increased antibacterial activity, suggesting that the structural characteristics of the thiazolidine component are crucial for its biological function .

The proposed mechanisms by which 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in inflammation or cell growth.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
Compound AThiazolidine derivativeAntimicrobial
Compound BBenzamide derivativeAnticancer
Compound CPiperidine derivativeAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carbonyl]benzonitrile, and what are the critical reaction intermediates?

  • Methodology : The compound can be synthesized via a multi-step approach:

Piperidine-thiazolidinone coupling : React 4-(2,4-dioxothiazolidin-3-yl)piperidine with a benzonitrile derivative using carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .

Optimization : Microwave-assisted synthesis may enhance reaction efficiency (80–100°C, 30–60 min) .

  • Key intermediates : The thiazolidinone-piperidine precursor and activated benzonitrile acyl chloride.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Analytical workflow :

  • NMR : Assign peaks for the thiazolidinone (C=O at ~170 ppm in 13C^{13}\text{C} NMR) and benzonitrile (CN stretch at ~2230 cm1^{-1} in IR) .
  • X-ray crystallography : Resolve chair conformations of the piperidine and thiazolidinone rings (as in structurally related compounds) .
  • Mass spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of CO from the carbonyl group) .

Q. What strategies are effective for purifying this compound, and how can impurities be minimized?

  • Purification :

  • Chromatography : Use silica gel column chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals.
    • Impurity control : Monitor reaction progress via TLC and suppress side reactions (e.g., over-acylation) by controlling stoichiometry and temperature .

Q. What are the compound’s key physicochemical properties, and how should they guide handling protocols?

  • Stability : The compound is stable under inert conditions but may hydrolyze in acidic/basic environments. Store at –20°C in sealed, desiccated containers .
  • Solubility : Poor aqueous solubility; use DMSO or DMF for biological assays.
  • Safety : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of fine powders .

Advanced Research Questions

Q. How does the stereoelectronic environment of the thiazolidinone ring influence the compound’s biological activity?

  • Structure-activity relationship (SAR) :

  • The 2,4-dioxo group in the thiazolidinone ring enhances hydrogen-bonding interactions with target proteins (e.g., kinases) .
  • Substituents on the piperidine ring modulate lipophilicity and bioavailability. Computational docking (AutoDock Vina) can predict binding modes to receptors like PPARγ .

Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound?

  • Troubleshooting :

  • Assay variability : Standardize cell-based assays (e.g., use identical cell lines and incubation times).
  • Metabolic interference : Perform stability studies in liver microsomes to identify metabolites that may skew activity .
  • Orthogonal validation : Compare IC50_{50} values across enzymatic (e.g., kinase inhibition) and phenotypic (e.g., antiproliferative) assays .

Q. How do polymorphic forms of this compound affect its pharmacokinetic profile?

  • Polymorphism analysis :

  • Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphs .
  • Bioimpact : Amorphous forms may enhance solubility but reduce shelf life. Stabilize preferred forms via co-crystallization (e.g., with succinic acid) .

Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and metabolic modulator?

  • Mechanistic studies :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., JAK2, EGFR) to identify primary targets .
  • Transcriptomics : RNA-seq analysis of treated cells can reveal downstream pathways (e.g., AMPK/mTOR) .
  • Mutagenesis : Engineer kinase mutants (e.g., T790M EGFR) to validate binding-site interactions .

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